molecular formula C13H13FN2O3S B11833950 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid

Cat. No.: B11833950
M. Wt: 296.32 g/mol
InChI Key: WSGBUJOSVHNULL-UHFFFAOYSA-N
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Description

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid (CAS: 1206594-49-1) is a heterocyclic compound featuring a benzo[d]isothiazole core substituted with a fluorine atom at position 7, a 3-methoxypyrrolidin-1-yl group at position 6, and a carboxylic acid moiety at position 3 . The fluorine and methoxy substituents may enhance metabolic stability and solubility, while the carboxylic acid group could facilitate interactions with biological targets through hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

7-fluoro-6-(3-methoxypyrrolidin-1-yl)-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C13H13FN2O3S/c1-19-7-4-5-16(6-7)9-3-2-8-11(13(17)18)15-20-12(8)10(9)14/h2-3,7H,4-6H2,1H3,(H,17,18)

InChI Key

WSGBUJOSVHNULL-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=C(C3=C(C=C2)C(=NS3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxypyrrolidine group: This can be done through nucleophilic substitution reactions, where the methoxypyrrolidine group is introduced to the benzoisothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with related scaffolds, substituents, or functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Functional Groups Potential Applications
7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid (1206594-49-1) Benzo[d]isothiazole - F (C7)
- 3-Methoxypyrrolidine (C6)
Carboxylic acid (C3) Enzyme inhibition, drug lead
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (CAS unspecified) Indazole - Phenyl (C3)
- Br (original precursor)
Carboxylic acid (C7) Anticancer, kinase inhibition
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole - 2-Fluoro-5-methoxyphenyl (C6)
- NO2 (C3)
Methyl groups (C1, C4) Photodynamic therapy, sensors
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) Carbazole - 4-Methoxyphenyl (C6) Methyl groups (C1, C4) Organic electronics, luminescence

Key Comparative Insights

Core Structure Differences: The benzo[d]isothiazole core in the target compound differs from indazole () and carbazole () scaffolds.

Substituent Effects: Fluorine and Methoxy Groups: The 7-fluoro and 6-(3-methoxypyrrolidine) groups in the target compound may enhance metabolic stability and solubility compared to non-fluorinated analogs like 9b (4’-methoxyphenyl carbazole). Fluorine’s electronegativity can also alter electron density in the aromatic system, affecting interactions with hydrophobic pockets in biological targets . Carboxylic Acid vs. Nitro/Methyl Groups: The carboxylic acid at C3 provides a polar, ionizable group absent in carbazole derivatives (e.g., 7b’s nitro group or 9b’s methyl groups). This could make the target compound more suitable for interactions with charged residues in enzymes or receptors .

Synthetic Accessibility: Compounds like 7b and 9b () are synthesized via Suzuki-Miyaura cross-coupling using boronic acids and palladium catalysts.

Spectroscopic and Physical Properties :

  • While the target compound lacks reported spectral data, analogs like 7b and 9b () show distinct IR and NMR profiles. For instance, the carbonyl stretch of the carboxylic acid (absent in carbazoles) would appear near 1700 cm⁻¹ in IR, contrasting with nitro groups (~1500 cm⁻¹) or methyl groups (~2900 cm⁻¹) .

Research Implications and Limitations

The structural uniqueness of this compound positions it as a promising candidate for further pharmacological exploration. However, the absence of explicit biological or crystallographic data (e.g., via SHELX refinements mentioned in ) limits mechanistic insights. Future studies should focus on:

  • Activity Profiling : Screening against kinase or protease targets common to benzoisothiazoles.
  • Solubility and Stability Assays : Comparing logP, pKa, and metabolic half-life with carbazole/indazole analogs.
  • Structural Elucidation : Using crystallography (SHELXL/SHELXS) to resolve 3D conformation and intermolecular interactions .

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